molecular formula C19H20N2O B13438975 10,11-Didehydrocinchonidine

10,11-Didehydrocinchonidine

Cat. No.: B13438975
M. Wt: 292.4 g/mol
InChI Key: SNHVPLAWDVTWHD-KODHJQJWSA-N
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Description

10,11-Didehydrocinchonidine is a member of the Cinchona alkaloid family, which has played a significant role in medicinal chemistry since the early 17th century. This compound is derived from the bark of Cinchona trees and is closely related to other well-known alkaloids such as quinine and quinidine . Cinchona alkaloids have been historically important for their antimalarial properties and continue to be of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Didehydrocinchonidine typically involves the elimination of hydrogen atoms from cinchonidine. One common method includes the use of strong bases to induce dehydrogenation. For example, a solution of cinchonidine in dichloromethane can be treated with triethylamine and a gold(I) complex to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Cinchona bark followed by chemical modification. The process includes the isolation of cinchonidine, followed by its dehydrogenation under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 10,11-Didehydrocinchonidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced stability and reactivity compared to its parent compound, cinchonidine. Its ability to participate in a wider range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

(R)-[(2S,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol

InChI

InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h1,3-7,9,13-14,18-19,22H,8,10-12H2/t13-,14-,18-,19+/m0/s1

InChI Key

SNHVPLAWDVTWHD-KODHJQJWSA-N

Isomeric SMILES

C#C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O

Canonical SMILES

C#CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O

Origin of Product

United States

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